molecular formula C11H17N B2770258 (2-Tert-butylphenyl)methanamine CAS No. 91338-95-3

(2-Tert-butylphenyl)methanamine

Cat. No.: B2770258
CAS No.: 91338-95-3
M. Wt: 163.264
InChI Key: BUXBTEAGMORKKV-UHFFFAOYSA-N
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Description

“(2-Tert-butylphenyl)methanamine” is a chemical compound that can be used as inhibitors of HIV-integrase . It has a molecular weight of 163.25 and a molecular formula of C11H17N .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC(C)(C)C1=CC=CC=C1CN . This indicates that the molecule consists of a tert-butyl group attached to a phenyl ring, which is further connected to a methanamine group .

Scientific Research Applications

Bioactivity and Natural Sources

A comprehensive review on 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs, including (2-Tert-butylphenyl)methanamine, emphasizes their occurrence across various organisms and potential bioactivities. 2,4-DTBP has been identified in a wide range of species, including bacteria, fungi, and several plant families, often as a major component of volatile oils or essential oils. Despite its potent toxicity against many organisms, including its producers, the biological function of 2,4-DTBP and its analogs remains unclear. However, endocidal regulation, a process where organisms produce toxic substances to regulate their internal environment, is proposed as a primary function. This research opens avenues for exploring this compound's potential applications in understanding organismal biochemistry and environmental interactions (Zhao et al., 2020).

Environmental and Health Impact

Studies on synthetic phenolic antioxidants (SPAs), which include compounds similar to this compound, highlight their widespread use in industrial and consumer products to prevent oxidation. Recent research has detected SPAs in various environmental matrices and human tissues, raising concerns about their potential endocrine-disrupting effects and toxicity. Some SPAs, like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), show hepatic toxicity and potential carcinogenic effects. This growing body of evidence suggests a need for future studies to assess the toxicity of this compound analogs and their environmental behavior, alongside developing safer alternatives (Liu & Mabury, 2020).

Catalysts in Synthesis Processes

Research on the catalytic synthesis of methyl tert-butyl ether (MTBE), a gasoline additive, has explored alternative catalysts, including those involving compounds related to this compound. The focus is on finding environmentally friendly and stable catalysts, with heteropoly acids (HPA) being considered promising. This research not only contributes to our understanding of catalytic processes involving tert-butyl compounds but also highlights the search for efficient, stable, and environmentally benign catalysts in industrial applications (Bielański et al., 2003).

Industrial and Environmental Applications

The decomposition of MTBE, which shares structural similarities with this compound, by adding hydrogen in a cold plasma reactor represents an innovative approach to addressing environmental pollution caused by fuel additives. This method shows potential for decomposing and converting MTBE into less harmful substances, demonstrating an application of tert-butyl compounds in pollution control and environmental remediation. Such studies pave the way for future research into the environmental applications of this compound and related compounds (Hsieh et al., 2011).

Safety and Hazards

“(2-Tert-butylphenyl)methanamine” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed and causes serious eye damage .

Future Directions

While specific future directions for “(2-Tert-butylphenyl)methanamine” are not mentioned in the literature, its potential use as an inhibitor of HIV-integrase suggests that it could be further studied for potential applications in antiviral therapies .

Properties

IUPAC Name

(2-tert-butylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXBTEAGMORKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91338-95-3
Record name (2-tert-butylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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